6-(Pentafluorosulfanyl)-1H-indole
Overview
Description
The compound “6-(Pentafluorosulfanyl)-1H-indole” is a type of organic compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . It has been around for almost 60 years and its practical application in various areas of chemistry has only recently picked up .
Synthesis Analysis
The synthesis of pentafluorosulfanyl compounds involves a direct and high-yielding synthetic strategy . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . The combination of onium halides with silver (II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .Molecular Structure Analysis
The analysis of crystal structures of SF5- or SF4-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Chemical Reactions Analysis
The SF5 group has been shown to dramatically improve the yields and stereoselectivity in cyclopropanation reactions compared to the CF3 group . In addition, F5S–C C–CF3 can be easily prepared in high yields in two steps from 3,3,3-trifluoropropyne. It is a powerful, versatile dienophile in Diels–Alder reactions .Physical And Chemical Properties Analysis
The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . These properties make it a powerful boost of molecular properties for many applications .Scientific Research Applications
Synthesis Techniques
The synthesis of 6-(Pentafluorosulfanyl)-1H-indole and related compounds has been explored through various techniques. For instance, a two-step, atom-economical synthetic route to 6-(pentafluoro-sulfanyl)1Hindoles was developed using vicarious nucleophilic substitution (VNS) and catalytic hydrogenation (Iakobson, Pošta, & Beier, 2013). Another study demonstrated a palladium-catalyzed oxidative synthesis of SF5-indoles, offering a facile construction of SF5-functionalized indoles (Chen, Chen, Xu, & Mi, 2015).
Structural and Functional Analysis
Research has been conducted on novel indole derivatives, investigating their structural and functional properties. This includes studies on molecular structures using nuclear magnetic resonance techniques, single crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) (Tariq et al., 2020). These studies contribute to understanding the diverse biological, industrial, and optical applications of indole derivatives.
Indole Functionalization
The functionalization of indoles, a key aspect of synthetic chemistry, has been extensively researched. For example, the synthesis and functionalization of indoles through palladium-catalyzed reactions have been explored, highlighting the versatility of indoles in organic synthesis (Cacchi & Fabrizi, 2005).
Bioisosteric Indole Inhibitors
Studies have also been conducted on bioisosteric trifluoromethyl and pentafluorosulfanyl indole inhibitors, revealing their role in inhibiting specific enzymes. This area of research has potential implications in medicinal chemistry and drug development (Alverez et al., 2015).
Indole Synthesis Review
A review on indole synthesis categorized various methods of indole construction, providing a comprehensive understanding of this domain (Taber & Tirunahari, 2011). This includes different strategies and name reactions associated with indole synthesis.
Application in Antifouling Coatings
Indole derivatives have been investigated for their use in antifouling coatings. A study synthesized indole derivatives for antibacterial and algae inhibiting properties, exploring their potential in environmentally friendly antifouling applications (Chunhua et al., 2020).
Anion Receptor Studies
Research on 7-Pentafluorophenyl-1H-indole revealed its potential as an anion receptor for anion–π interactions, a promising area in molecular recognition studies (Sun et al., 2014).
Future Directions
The SF5 group is gaining increasing attention due to its unique and attractive properties. It shows great promise in agrochemical, medicinal, and materials chemistry applications . Future research will likely focus on developing new methods to introduce this group into organic molecules and exploring its potential applications in various fields .
properties
IUPAC Name |
pentafluoro(1H-indol-6-yl)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZWPKNTUYVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272119 | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pentafluorosulfanyl)-1H-indole | |
CAS RN |
1379811-84-3 | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1379811-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.